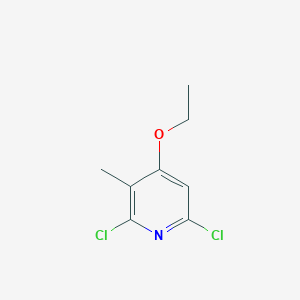
2,6-Dichloro-4-ethoxy-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-ethoxy-3-methylpyridine is an organic compound belonging to the pyridine family It is characterized by the presence of two chlorine atoms at positions 2 and 6, an ethoxy group at position 4, and a methyl group at position 3 on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-ethoxy-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2,6-dichloropyridine with ethyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the ethoxy group replaces one of the chlorine atoms on the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-ethoxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives by removing chlorine atoms.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are employed under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
2,6-Dichloro-4-ethoxy-3-methylpyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-ethoxy-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or pesticidal effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group.
2,6-Dichloro-3-methylpyridine: Lacks the ethoxy group, making it less versatile in certain reactions.
2,6-Dichloro-4-ethoxypyridine: Similar but without the methyl group at position 3.
Uniqueness
2,6-Dichloro-4-ethoxy-3-methylpyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both chlorine and ethoxy groups allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C8H9Cl2NO |
|---|---|
Poids moléculaire |
206.07 g/mol |
Nom IUPAC |
2,6-dichloro-4-ethoxy-3-methylpyridine |
InChI |
InChI=1S/C8H9Cl2NO/c1-3-12-6-4-7(9)11-8(10)5(6)2/h4H,3H2,1-2H3 |
Clé InChI |
FOGZVLXHFDAKON-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NC(=C1C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethanone, 1-[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]-](/img/structure/B12955457.png)

![Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12955480.png)
![5,7-Dichloro-6-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B12955481.png)



